N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide
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Overview
Description
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The piperidine ring is then synthesized and attached to the pyridine derivative. Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential as a DNA cleavage agent and its ability to inhibit angiogenesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA, causing cleavage and inhibiting replication. This can lead to the inhibition of tumor growth and angiogenesis. The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and structural diversity.
Pyridazine and pyrimidine derivatives: Known for their pharmacological applications, including anticancer and antimicrobial activities.
Uniqueness
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide is unique due to its combination of a piperidine ring, a pyridine ring, and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-16(2)13-12(7-6-8-14-13)11-15-20(18,19)17-9-4-3-5-10-17/h6-8,15H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQAKLPMPAOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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